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Compound of Interest

4-[2-
Compound Name:
(Benzylideneamino)ethyl]phenol

Cat. No. B326527

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
synthetic methodology for the Schiff base, 4-[2-(benzylideneamino)ethyl]phenol. This
compound is synthesized via the condensation of tyramine (4-(2-aminoethyl)phenol) and
benzaldehyde. While a complete, published dataset for this specific molecule is not readily
available, this guide compiles expected spectroscopic values based on known data for its
precursors and related chemical structures. The experimental protocols are based on
established methods for Schiff base synthesis and characterization.

Experimental Protocols
Synthesis of 4-[2-(benzylideneamino)ethyl]phenol

A common and effective method for the synthesis of 4-[2-(benzylideneamino)ethyl]phenol is
the condensation reaction between 4-(2-aminoethyl)phenol (tyramine) and benzaldehyde.[1][2]

[3]
Materials:

e 4-(2-aminoethyl)phenol (tyramine)
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e Benzaldehyde

« Ethanol (or Methanol)

» Glacial Acetic Acid (catalyst)

Procedure:

» Dissolve 4-(2-aminoethyl)phenol in ethanol in a round-bottom flask.
e Add an equimolar amount of benzaldehyde to the solution.

e Add a few drops of glacial acetic acid to catalyze the reaction.

e The reaction mixture is then refluxed for a period of 2-4 hours.[4] The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

o Upon completion, the reaction mixture is cooled to room temperature, which should induce
the precipitation of the Schiff base product.

e The solid product is collected by filtration, washed with cold ethanol to remove any unreacted
starting materials, and then dried under vacuum.

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

The synthesized 4-[2-(benzylideneamino)ethyl]phenol is characterized using a suite of
spectroscopic techniques to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e 1H and 3C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[5]

e The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCIs)
or deuterated dimethyl sulfoxide (DMSO-de).[5]

o Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (o =
0.00 ppm).[6][7]
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Infrared (IR) Spectroscopy:

e The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
o The sample can be prepared as a KBr pellet or analyzed as a thin film.

e The spectrum is typically recorded in the range of 4000-400 cm™1.

Mass Spectrometry (MS):

e Mass spectra are obtained using techniques such as electron ionization (El) or electrospray
ionization (ESI).

e The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation
pattern, which helps in confirming the molecular weight and structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy:
e The UV-Vis absorption spectrum is recorded using a UV-Vis spectrophotometer.

o The sample is dissolved in a suitable solvent, such as ethanol or DMSO, at a concentration
of approximately 1x10=4 M.[8]

e The spectrum is typically scanned over a wavelength range of 200-800 nm.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for 4-[2-
(benzylideneamino)ethyl]phenol. These values are predicted based on the analysis of its
constituent functional groups and data from analogous structures.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (6, ppm) Multiplicity Assighment
~8.3-8.5 Singlet Imine proton (-N=CH-)
_ 2 protons, ortho-protons of the

~7.7-7.8 Multiplet ) )

benzylidene ring

_ 3 protons, meta- and para-

~7.3-7.5 Multiplet ) ]

protons of the benzylidene ring

2 protons, aromatic protons of
~7.0-7.1 Doublet the phenol ring ortho to the

ethylamino group

2 protons, aromatic protons of
~6.7 - 6.8 Doublet the phenol ring meta to the

ethylamino group

1 proton, phenolic hydroxyl
~4.8-5.5 Singlet (broad) P P Y Y

group (-OH)

2 protons, methylene group
~3.7-3.9 Triplet adjacent to the imine nitrogen

(-N-CHz2-)

2 protons, methylene group
~2.8-3.0 Triplet adjacent to the phenol ring (-

CHz-Ar)

Note: The chemical shift of the phenolic -OH proton can be highly variable and may exchange

with D20.[9]

Table 2: Predicted 3C NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://www.mdpi.com/1420-3049/19/9/13643
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b326527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (6, ppm)

Assignment

~160 - 165 Imine carbon (-N=CH-)

~155 - 158 Phenolic carbon (-C-OH)

~135-138 Quaternary carbon of the benzylidene ring

~130 - 132 Aromatic CH carbons of the benzylidene ring

~128 - 130 Aromatic CH carbons of the phenol ring

~127 - 129 Quaternary carbon of the phenol ring

~115-117 Aromatic CH carbons of the phenol ring

60 - 65 Methylene carbon adjacent to the imine nitrogen
(-N-CH2-)

35 - 40 Methylene carbon adjacent to the phenol ring (-

CHz2-Ar)

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm—?)

Vibration Type

Functional Group

~3400 - 3200 (broad) O-H stretch Phenolic -OH
~3050 - 3000 C-H stretch Aromatic C-H
~2950 - 2850 C-H stretch Aliphatic C-H
~1630 - 1600 C=N stretch Imine

~1600 - 1450 C=C stretch Aromatic ring
~1250 C-O stretch Phenol

Table 4: Predicted Mass Spectrometry Data
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miz Assignment

225 [M]* (Molecular lon)
148 [M - CeHs]*

107 [HO-CeHa-CH2-CHz]*
91 [C7H7]* (Tropylium ion)
77 [CeHs]*

Table 5: Predicted UV-Vis Absorption Maxima

Amax (nm) Transition Chromophore
~250 - 280 m—T Aromatic rings
~310 - 340 n- 1 Imine (-C=N-)

Note: The exact absorption maxima can be influenced by the solvent used.[8][10]

Visualizations

The following diagrams illustrate the experimental and logical workflows for the synthesis and

characterization of 4-[2-(benzylideneamino)ethyl]phenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b326527?utm_src=pdf-body-img
https://www.benchchem.com/product/b326527?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b326527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. jetir.org [jetir.org]
2. rsisinternational.org [rsisinternational.org]

3. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies,
Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-
Chloro Benzaldehyde and 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine - PMC
[pmc.ncbi.nlm.nih.gov]

4. ijtsrd.com [ijtsrd.com]
5. rsc.org [rsc.org]

6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-
Aminophenol Derivatives: Theoretical and Experimental Approach - PMC
[pmc.ncbi.nlm.nih.gov]

7. docbrown.info [docbrown.info]

8. sphinxsai.com [sphinxsai.com]

9. mdpi.com [mdpi.com]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-[2-
(benzylideneamino)ethyl]phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b326527#spectroscopic-data-of-4-2-
benzylideneamino-ethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.jetir.org/papers/JETIR1801260.pdf
https://rsisinternational.org/journals/ijrsi/digital-library/volume-7-issue-10/227-231.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10500648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10500648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10500648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10500648/
https://www.ijtsrd.com/papers/ijtsrd26401.pdf
https://www.rsc.org/suppdata/d3/ob/d3ob00176h/d3ob00176h1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8879259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8879259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8879259/
https://docbrown.info/page06/spectra2/phenol-nmr13c.htm
https://sphinxsai.com/2016/ch_vol9_no10/1/(111-117)V9N10CT.pdf
https://www.mdpi.com/1420-3049/19/9/13643
https://www.researchgate.net/figure/UV-visible-spectral-data-wavelength-nm-for-the-Schiff-base-and-its-complexes_tbl1_335475461
https://www.benchchem.com/product/b326527#spectroscopic-data-of-4-2-benzylideneamino-ethyl-phenol
https://www.benchchem.com/product/b326527#spectroscopic-data-of-4-2-benzylideneamino-ethyl-phenol
https://www.benchchem.com/product/b326527#spectroscopic-data-of-4-2-benzylideneamino-ethyl-phenol
https://www.benchchem.com/product/b326527#spectroscopic-data-of-4-2-benzylideneamino-ethyl-phenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b326527?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b326527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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